![molecular formula C20H21N3O2 B2665610 2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide CAS No. 850923-22-7](/img/structure/B2665610.png)
2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide
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Description
2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide, also known as MPEB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPEB belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of novel heterocyclic compounds, including benzodifuranyl, 1,3,5-triazines, and others derived from visnaginone and khellinone. These compounds demonstrate potential anti-inflammatory and analgesic activities, suggesting a broad application in medicinal chemistry for the development of new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Activity
A study on new pyridine derivatives, including amino substituted benzothiazoles, showed variable and modest antimicrobial activity against bacteria and fungi. This indicates the potential for developing new antimicrobial agents from similar chemical structures (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
HDAC6 Inhibition for Alzheimer's Disease
The development of 5-aroylindolyl-substituted hydroxamic acids targeting histone deacetylase 6 (HDAC6) has shown promising results in decreasing phosphorylation and aggregation of tau proteins. This approach could lead to new treatments for Alzheimer's disease (Hsueh-Yun Lee et al., 2018).
Anticancer and Antifungal Agents
The synthesis of benzamide derivatives has been investigated for their efficacy as antimicrobials. Some compounds exhibited significant antibacterial and antifungal activities, indicating their potential as templates for developing new anticancer and antifungal agents (B. Priya et al., 2006).
Catalysis and Chemical Synthesis
Liquid Crystals with Benzothiazole Core
The synthesis of liquid crystals featuring a benzothiazole core highlights the chemical versatility and potential applications of similar compounds in materials science. These materials show promise for use in display technologies and sensors (S. Ha et al., 2010).
Encapsulation in Zeolite for Catalysis
The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has been explored as a catalyst for the oxidation of primary alcohols and hydrocarbons. This research underscores the potential for similar compounds to be used in heterogeneous catalysis, offering a reusable solution for chemical transformations (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
properties
IUPAC Name |
2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14-23-17-10-6-5-9-16(17)22-19(23)12-13-21-20(24)15-8-4-7-11-18(15)25-2/h3-11H,1,12-14H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGAXFLWLAVXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide |
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